![molecular formula C9H15NO2 B13546572 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13546572.png)
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic amino acid with a unique structure that has garnered interest in various fields of chemistry and biology. This compound is characterized by its bicyclo[2.2.2]octane framework, which provides a rigid and constrained structure. The presence of an amino group and a carboxylic acid group makes it a versatile building block for the synthesis of various bioactive molecules and materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the functionalization of a bicyclic precursor. One common method is the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. This process can involve intermediates such as dihydro-1,3-oxazine or γ-lactone . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply to the industrial production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, amides, and other derivatives that retain the bicyclic structure of the parent compound .
Wissenschaftliche Forschungsanwendungen
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Aminobicyclo[2.2.2]octane-2-carboxylic acid and its derivatives involves their interaction with specific molecular targets. The rigid bicyclic structure allows for precise spatial orientation of functional groups, which can interact with enzymes, receptors, or other biomolecules. This interaction can inhibit enzyme activity, block receptor binding, or modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: Another bicyclic amino acid with similar structural features but different stereochemistry.
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: A related compound with a different bicyclic framework.
Uniqueness
5-Aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific bicyclo[2.2.2]octane structure, which provides a high degree of rigidity and conformational constraint. This makes it particularly useful in the design of molecules with precise three-dimensional shapes and functions .
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
5-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-8H,1-4,10H2,(H,11,12) |
InChI-Schlüssel |
WLSWKHIKVUKXAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1CC2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


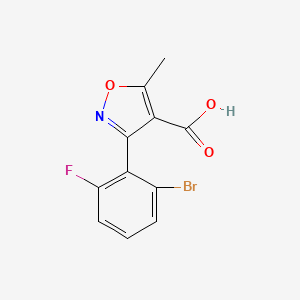
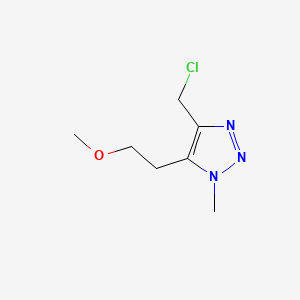


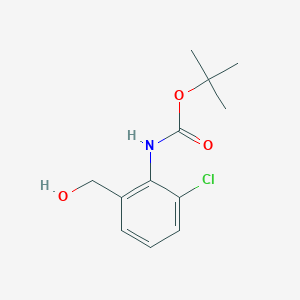
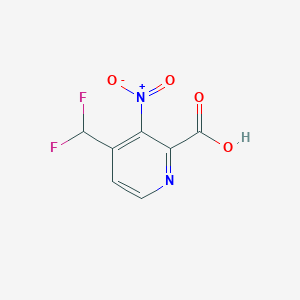
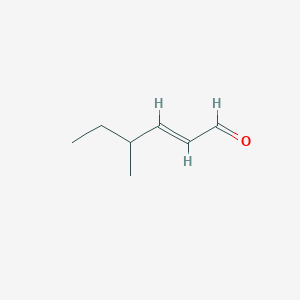
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)

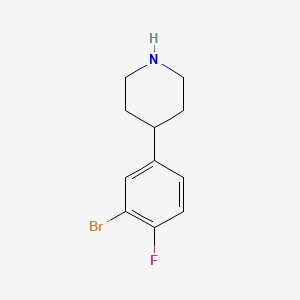

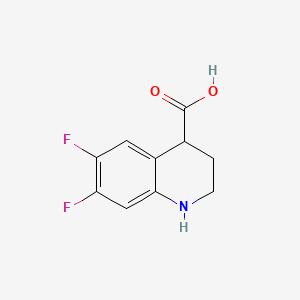
![3-{4-[Cyclohexyl(2-methylpropyl)amino]-3-{[(4-methylphenyl)carbamoyl]amino}phenyl}butanoic acid](/img/structure/B13546555.png)
![2-[(5-Chloro-2-nitrophenyl)amino]-3-methylbutanoic acid](/img/structure/B13546564.png)
